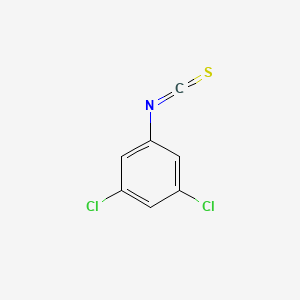

3,5-Dichlorophenyl isothiocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-dichloro-5-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NS/c8-5-1-6(9)3-7(2-5)10-4-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLEMKZDHFGCHLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50216114 | |

| Record name | 3,5-Dichlorophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50216114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6590-93-8 | |

| Record name | 3,5-Dichlorophenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006590938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dichlorophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50216114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dichlorophenyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dichlorophenyl Isothiocyanate: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 3,5-Dichlorophenyl isothiocyanate, a versatile chemical intermediate with significant potential in research and pharmaceutical development. We will delve into its core chemical properties, explore its synthesis and reactivity, and discuss its applications, particularly within the realm of drug discovery, all while grounding the discussion in established scientific principles and methodologies.

Core Chemical and Physical Properties

This compound (CAS No. 6590-93-8) is a substituted aromatic isothiocyanate. The presence of two chlorine atoms on the phenyl ring significantly influences its electronic properties and reactivity.[1][2]

Molecular Structure and Identification

The structure consists of a benzene ring substituted with two chlorine atoms at positions 3 and 5, and an isothiocyanate (-N=C=S) group at position 1.

-

Molecular Weight: 204.08 g/mol [1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.

| Property | Value | Unit | Source |

| Appearance | Pale cream to yellow fused solid | - | [2] |

| Melting Point | 45.0 - 52.0 | °C | [2] |

| Enthalpy of Formation (ΔfH°gas) | 278.37 | kJ/mol | [3] |

| Enthalpy of Vaporization (ΔvapH°) | 53.99 | kJ/mol | [3] |

| Octanol/Water Partition Coefficient (logPoct/wat) | 4.6 | - | [1] |

Synthesis of this compound

The synthesis of aryl isothiocyanates can be achieved through several methods. The choice of method often depends on the starting materials, desired purity, and scale of the reaction.

From Primary Amines

A common and versatile method for synthesizing isothiocyanates involves the reaction of primary amines with a thiocarbonyl transfer reagent.

A facile and efficient synthesis of isothiocyanates can be achieved by reacting the corresponding primary amine (3,5-dichloroaniline) with phenyl chlorothionoformate in the presence of a solid base like sodium hydroxide.[4] For electron-deficient anilines, such as 3,5-dichloroaniline, a two-step approach is generally more effective.[4][5] This method avoids the use of highly toxic reagents like thiophosgene.[6]

Another established method involves the reaction of the primary amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt. This intermediate is then decomposed using a desulfurylating agent to yield the isothiocyanate.

From Isocyanides

A more sustainable approach involves the amine-catalyzed sulfurization of isocyanides with elemental sulfur.[6][7] This method can be optimized for greener solvents and moderate temperatures.[6]

Chemical Reactivity and Mechanistic Insights

The isothiocyanate functional group is an electrophilic moiety, making it susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in chemical synthesis and drug development.

Reaction with Nucleophiles

The carbon atom of the isothiocyanate group is electron-deficient and readily reacts with nucleophiles such as amines, alcohols, and thiols.

The reaction of an isothiocyanate with a primary amine is a fundamental transformation that yields a thiourea derivative.[8] This reaction is typically efficient and proceeds under mild conditions.

Caption: Key mechanisms of action of isothiocyanates in cancer chemoprevention.

Synthesis of Bioactive Molecules

This compound serves as a crucial building block for the synthesis of more complex molecules with therapeutic potential. For instance, it can be reacted with various amines to create a library of thiourea derivatives for screening against different biological targets. The dichlorophenyl moiety can provide specific steric and electronic properties that may enhance binding to a target protein. An example is the synthesis of 1,3-bis(3,5-dichlorophenyl)urea, which has shown anti-proliferative effects in lung cancer cells. [9]

Spectroscopic Data

The structural elucidation of this compound and its reaction products relies on various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits a characteristic strong, broad absorption band for the asymmetric N=C=S stretch, typically in the range of 2100-2000 cm⁻¹. [10]* Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show signals corresponding to the aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and a characteristic signal for the isothiocyanate carbon. [11]* Mass Spectrometry: The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. [1][12]

-

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

GHS Hazard Statements: It is classified as causing severe skin burns and eye damage. [1]* Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection. [13][14]Handling should be performed in a well-ventilated area or under a chemical fume hood. [13][15]* Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. [15]* In case of exposure:

Experimental Protocols

General Procedure for the Synthesis of a Thiourea Derivative

This protocol outlines a general method for the reaction of this compound with a primary amine.

Materials:

-

This compound

-

Primary amine (1.0 equivalent)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Nitrogen or argon atmosphere (optional, for sensitive substrates)

Procedure:

-

Dissolve the primary amine in the anhydrous solvent in the round-bottom flask.

-

Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the stirred amine solution at room temperature.

-

Stir the reaction mixture at room temperature for the appropriate time (monitor by TLC or LC-MS).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired thiourea.

Sources

- 1. This compound | C7H3Cl2NS | CID 138776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. This compound (CAS 6590-93-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound [webbook.nist.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. This compound [webbook.nist.gov]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. georganics.sk [georganics.sk]

An In-depth Technical Guide to 3,5-Dichlorophenyl Isothiocyanate: Synthesis, Reactivity, and Applications in Drug Discovery

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of chemical building blocks is paramount. 3,5-Dichlorophenyl isothiocyanate (3,5-DCP-ITC) represents a highly versatile and reactive intermediate. Its utility stems from the potent electrophilicity of the isothiocyanate moiety, modulated by the electron-withdrawing nature of the dichlorinated phenyl ring. This guide provides an in-depth exploration of 3,5-DCP-ITC, from its fundamental properties and synthesis to its application as a precursor for biologically active molecules.

Core Chemical Identity and Properties

A foundational understanding of a reagent's properties is critical for its effective and safe use in any experimental workflow. 3,5-DCP-ITC is a well-defined chemical entity with consistent and verifiable characteristics.

CAS Number: 6590-93-8[1][2][3]

The CAS (Chemical Abstracts Service) number is the universally recognized, unambiguous identifier for this specific chemical substance.

Physicochemical Data Summary

| Property | Value | Source(s) |

| IUPAC Name | 1,3-dichloro-5-isothiocyanatobenzene | [1] |

| Molecular Formula | C₇H₃Cl₂NS | [1][2] |

| Molecular Weight | 204.08 g/mol | [1][2] |

| Appearance | Pale cream to yellow fused solid | |

| Melting Point | 45-52 °C | |

| InChI Key | JLEMKZDHFGCHLO-UHFFFAOYSA-N | [1] |

| SMILES | S=C=Nc1cc(Cl)cc(Cl)c1 | [1] |

Synthesis of this compound

The reliable synthesis of 3,5-DCP-ITC is crucial for its application. The most common and established route proceeds from the corresponding aniline, 3,5-dichloroaniline. The conversion of an aryl amine to an aryl isothiocyanate can be achieved via several methods, with two of the most prevalent being the thiophosgene method and the dithiocarbamate decomposition method.

Rationale Behind Synthetic Choices

-

Thiophosgene Method: This is a direct and often high-yielding method. Thiophosgene (CSCl₂) is a highly reactive electrophile that readily reacts with the primary amine. However, thiophosgene is extremely toxic and requires specialized handling procedures.

-

Dithiocarbamate Decomposition: This two-step, one-pot approach is generally safer. The amine first reacts with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt. This intermediate is then treated with a desulfurating or activating agent (e.g., tosyl chloride, ethyl chloroformate) to induce elimination and form the isothiocyanate.[4][5][6] This method avoids the use of thiophosgene and is often preferred for its improved safety profile.

Experimental Protocol: Synthesis via Dithiocarbamate Decomposition

This protocol describes a robust and scalable method for preparing 3,5-DCP-ITC from 3,5-dichloroaniline.

Step 1: Formation of the Dithiocarbamate Salt

-

To a round-bottom flask equipped with a magnetic stirrer, add 3,5-dichloroaniline (10.0 g, 61.7 mmol, 1.0 equiv.) and dichloromethane (DCM, 150 mL).

-

Cool the resulting solution to 0 °C in an ice bath.

-

Add triethylamine (Et₃N) (18.7 g, 25.8 mL, 185 mmol, 3.0 equiv.) to the stirred solution.

-

Slowly add carbon disulfide (CS₂) (7.0 g, 5.6 mL, 92.6 mmol, 1.5 equiv.) dropwise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. The formation of the triethylammonium dithiocarbamate salt will be observed.

Step 2: Desulfurization to form the Isothiocyanate

-

Re-cool the reaction mixture to 0 °C.

-

In a separate flask, prepare a solution of tosyl chloride (12.9 g, 67.9 mmol, 1.1 equiv.) in 50 mL of DCM.

-

Add the tosyl chloride solution dropwise to the dithiocarbamate mixture over 30 minutes. A precipitate of triethylamine hydrochloride will form.

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

Step 3: Work-up and Purification

-

Pour the reaction mixture into 100 mL of cold water.

-

Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers and wash with 1M HCl (2 x 50 mL), followed by saturated sodium bicarbonate solution (1 x 50 mL), and finally brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from hexane or by column chromatography on silica gel to afford pure this compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of 3,5-DCP-ITC lies in the reactivity of the isothiocyanate functional group (-N=C=S). This group is a heterocumulene, and the central carbon atom is highly electrophilic. This electrophilicity is further enhanced by the two electron-withdrawing chlorine atoms on the aromatic ring, which pull electron density away from the functional group.

The primary and most valuable reaction of 3,5-DCP-ITC for drug discovery is its reaction with nucleophiles, particularly primary and secondary amines, to form N,N'-disubstituted thiourea derivatives.[7][8][9][10]

Experimental Protocol: Synthesis of a Thiourea Derivative

This protocol provides a general method for the synthesis of a thiourea derivative from 3,5-DCP-ITC and a representative primary amine.

-

In a screw-cap vial, dissolve this compound (204 mg, 1.0 mmol, 1.0 equiv.) in 5 mL of tetrahydrofuran (THF).

-

Add the desired primary or secondary amine (1.05 mmol, 1.05 equiv.). For example, benzylamine (112 mg, 1.05 mmol).

-

Seal the vial and stir the reaction mixture at room temperature for 4-12 hours.

-

Monitor the reaction by TLC. Upon completion, the product often precipitates from the reaction mixture.

-

If a precipitate has formed, collect the solid by vacuum filtration and wash with cold diethyl ether.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the resulting residue by column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to yield the pure N-(3,5-dichlorophenyl)-N'-(benzyl)thiourea.

Applications in Drug Discovery and Chemical Biology

While 3,5-DCP-ITC is a building block, its true value is realized in the properties of the molecules it helps create. Its applications are primarily centered on the synthesis of bioactive compounds and its use as a chemical probe.

Precursor to Bioactive Thiourea Derivatives

Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antioxidant effects.[11][12] The 3,5-dichlorophenyl scaffold is a validated pharmacophore in oncology. For instance, the compound 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) , the urea analogue of the thioureas derived from 3,5-DCP-ITC, has demonstrated significant anti-cancer activity.[13]

COH-SR4 inhibits lung cancer and melanoma progression by:

-

Inhibiting Glutathione S-transferase (GST) activity.[13]

-

Inducing cell cycle arrest.[13]

-

Activating the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis.[13]

This provides a compelling rationale for using 3,5-DCP-ITC to synthesize a library of corresponding thiourea derivatives. The structural similarity between ureas and thioureas suggests a high probability of retaining or modulating this biological activity, making 3,5-DCP-ITC a highly valuable starting material for developing novel anti-cancer agents.

Tool for Proteomics and Chemical Biology

Isothiocyanates are known to be reactive towards nucleophilic amino acid residues in proteins, primarily the thiol group of cysteine and the ε-amino group of lysine.[14] This reactivity allows them to be used as covalent probes in proteomics to identify protein targets.[2][14][15]

Workflow for Protein Target Identification:

-

Cellular Treatment: Cancer cells are treated with an isothiocyanate like 3,5-DCP-ITC.

-

Covalent Labeling: The isothiocyanate covalently binds to its protein targets within the cell.

-

Lysis and Digestion: Cells are lysed, and the proteome is extracted and digested into smaller peptides (e.g., with trypsin).

-

Mass Spectrometry: The peptide mixture is analyzed by high-resolution mass spectrometry.

-

Target Identification: Peptides that have been modified by the isothiocyanate will show a specific mass shift corresponding to the mass of 3,5-DCP-ITC. This allows for the precise identification of the protein and the specific amino acid residue that was targeted.

This chemical proteomics approach is invaluable for understanding the mechanism of action of bioactive compounds, validating drug targets, and identifying potential off-target effects.[2][15]

Safety and Handling

As a highly reactive electrophile, this compound must be handled with appropriate precautions.

-

GHS Hazard Statements: H314 - Causes severe skin burns and eye damage. H318 - Causes serious eye damage.[1]

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles when handling this compound.

-

Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion/Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is more than a simple chemical intermediate; it is a versatile tool for the modern drug discovery scientist. Its well-defined properties, straightforward synthesis, and potent, predictable reactivity make it an ideal starting point for the creation of novel thiourea derivatives. The established anti-cancer activity of the structurally related 3,5-dichlorophenyl urea scaffold provides a strong biological rationale for its use in oncology programs. Furthermore, its inherent reactivity opens avenues for its use in chemical biology and proteomics to elucidate molecular mechanisms and identify novel drug targets. By adhering to rigorous safety protocols, researchers can effectively leverage the power of this reagent to advance the frontiers of medicinal chemistry.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis of Isothiocyanates: An Update. (2019). Molecules, 24(9), 1634. Retrieved from [Link]

-

Biological Applications of Thiourea Derivatives: Detailed Review. (2024). Chemistry, 6(2), 25. Retrieved from [Link]

-

Are isothiocyanates potential anti-cancer drugs? (2009). Acta Pharmacologica Sinica, 30(5), 519-528. Retrieved from [Link]

-

Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (2020). Molecules, 25(21), 5171. Retrieved from [Link]

-

Reactivity and diverse synthetic applications of acyl isothiocyanates. (2015). ARKIVOC, 2015(6), 206-245. Retrieved from [Link]

-

Synthesis, Characterization of Some Thiourea Derivatives Based on 4-Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking. (2025). Egyptian Journal of Chemistry, 68(1), 223-232. Retrieved from [Link]

-

Tf2O: A Desulfurating Reagent in the Synthesis of Isothiocyanates. (n.d.). Indian Journal of Advances in Chemical Science. Retrieved from [Link]

-

Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. (2013). Synthesis, 45(12), 1667-1674. Retrieved from [Link]

-

Quantitative chemical proteomics reveals that phenethyl isothiocyanate covalently targets BID to promote apoptosis. (2024). Nature Communications, 15, 1234. Retrieved from [Link]

-

SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. (2016). Malaysian Journal of Analytical Sciences, 20(3), 511-518. Retrieved from [Link]

-

AMPK activators: mechanisms of action and physiological activities. (2012). British Journal of Pharmacology, 165(7), 2095-2105. Retrieved from [Link]

-

The scope of aryl isothiocyanatesa. (n.d.). ResearchGate. Retrieved from [Link]

-

Compounds of Plant Origin as AMP-Activated Protein Kinase Activators. (2017). ResearchGate. Retrieved from [Link]

-

AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance. (2016). Molecular Cell, 61(6), 790-800. Retrieved from [Link]

-

Targeting negative phosphorylation to activate AMPK. (2020). ResearchGate. Retrieved from [Link]

-

AMPK Activation by 2′‐Hydroxy‐2,4,5‐Trimethoxychalcone Derivatives in Podocyte Cells. (2025). Chemistry & Biodiversity. Retrieved from [Link]

-

Identification of Potential Protein Targets of Isothiocyanates by Proteomics. (2011). Journal of Proteome Research, 10(12), 5366-5376. Retrieved from [Link]

-

Identification of Potential Protein Targets of Isothiocyanates by Proteomics. (2011). ResearchGate. Retrieved from [Link]

-

1,3-bis(3,5-dichlorophenyl) Urea Compound 'COH-SR4' Inhibits Proliferation and Activates Apoptosis in Melanoma. (2015). PLoS One, 10(7), e0131143. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 6590-93-8). Retrieved from [Link]

-

Isotopic Labeling-Enabled Chemical Proteomics Analysis Revealed Structural and Functional Features of Allysine Modifications in Mammalian Cells and Tissues. (2025). Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

-

Isothiocyanate Synthetic Analogs: Biological Activities, Structure-Activity Relationships and Synthetic Strategies. (2025). ResearchGate. Retrieved from [Link]

-

Saturation Fluorescence Labeling of Proteins for Proteomic Analyses. (2007). Current Protocols in Protein Science, Chapter 23, Unit 23.2. Retrieved from [Link]

Sources

- 1. This compound | C7H3Cl2NS | CID 138776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Identification of Potential Protein Targets of Isothiocyanates by Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (CAS 6590-93-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]

- 6. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. ijacskros.com [ijacskros.com]

- 10. mjas.analis.com.my [mjas.analis.com.my]

- 11. mdpi.com [mdpi.com]

- 12. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1,3-bis(3,5-dichlorophenyl) Urea Compound ‘COH-SR4’ Inhibits Proliferation and Activates Apoptosis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Quantitative chemical proteomics reveals that phenethyl isothiocyanate covalently targets BID to promote apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 3,5-Dichlorophenyl Isothiocyanate

This guide provides an in-depth analysis of the spectroscopic data for 3,5-dichlorophenyl isothiocyanate (C₇H₃Cl₂NS), a key intermediate in synthetic chemistry and drug development. Designed for researchers and professionals, this document synthesizes data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy to provide a comprehensive characterization of the molecule. The interpretation emphasizes the causal relationship between molecular structure and spectral output, reflecting field-proven insights.

Molecular Structure and Overview

This compound is an aromatic compound featuring a benzene ring substituted with two chlorine atoms at the meta positions and an isothiocyanate (-N=C=S) functional group. The symmetrical substitution pattern profoundly influences its spectroscopic signature, particularly in NMR.

The molecular weight is approximately 204.08 g/mol , with an exact mass of about 202.936 g/mol .[1] Understanding the interplay of the electron-withdrawing chloro and isothiocyanato groups is fundamental to interpreting the spectral data that follows.

Caption: Molecular structure of this compound.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone technique for determining the molecular weight and elucidating the structure of volatile compounds through controlled fragmentation.

Experimental Protocol: Electron Ionization MS

-

Sample Introduction : A dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument via direct insertion probe or GC inlet.

-

Ionization : The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This energy is sufficient to eject an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).

-

Fragmentation : The molecular ion, containing excess energy, undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals.

-

Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection : Ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.

Data Interpretation and Fragmentation Analysis

The mass spectrum of this compound is characterized by a distinct molecular ion peak and a fragmentation pattern dominated by the presence of two chlorine atoms and the isothiocyanate group.

Table 1: Key Mass Spectrometry Data

| m/z Value | Proposed Fragment | Interpretation |

|---|---|---|

| 203/205/207 | [C₇H₃Cl₂NS]⁺• | Molecular Ion (M⁺•) . The isotopic cluster is the most definitive feature. The M+2 peak (m/z 205) is approximately 65% of the M peak (m/z 203), and the M+4 peak (m/z 207) is about 10%, a classic signature for a molecule containing two chlorine atoms. |

| 171/173 | [C₇H₃ClNS]⁺• | Loss of a chlorine radical (•Cl). The remaining isotopic pattern confirms the presence of one chlorine atom. |

| 145/147 | [C₆H₃Cl₂]⁺ | Loss of the isothiocyanato radical (•NCS). This fragment corresponds to the dichlorophenyl cation. |

| 110 | [C₆H₃Cl]⁺• | Loss of both chlorine atoms, a common pathway for polychlorinated aromatics. |

The fragmentation cascade is initiated by the high-energy molecular ion. The most probable fragmentation pathways involve the cleavage of the C-Cl and C-N bonds, which are weaker relative to the aromatic C-C bonds.

Caption: Primary fragmentation pathways for this compound in EI-MS.

Infrared (IR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of a molecule, providing invaluable information about the functional groups present. The most prominent feature in the IR spectrum of this compound is the isothiocyanate group.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Background Scan : An initial scan is performed with no sample on the ATR crystal (typically diamond or germanium) to capture the background spectrum of the ambient environment (e.g., CO₂, H₂O).

-

Sample Application : A small amount of the solid sample is placed directly onto the ATR crystal, and firm pressure is applied using a clamp to ensure good contact.

-

Sample Scan : An infrared beam is passed through the crystal. It reflects internally, creating an evanescent wave that penetrates a few micrometers into the sample. Specific wavelengths are absorbed by the sample, and the attenuated beam returns to the detector.

-

Data Processing : The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance plot.

Data Interpretation

The IR spectrum is dominated by a very strong and sharp absorption band associated with the asymmetric stretch of the -N=C=S group.

Table 2: Characteristic Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Correlation |

|---|---|---|---|

| 2000 - 2200 | Very Strong, Sharp | Asymmetric Stretch | Isothiocyanate (-N=C=S) [2] |

| 3000 - 3100 | Weak to Medium | C-H Stretch | Aromatic C-H[3] |

| 1550 - 1600 | Medium | C=C Stretch | Aromatic Ring |

| 1000 - 1250 | Medium to Strong | C-H In-plane Bend | Aromatic Ring |

| 700 - 850 | Strong | C-Cl Stretch | Aryl Halide |

The key diagnostic peak is the isothiocyanate stretch. Its high intensity and unique position in a relatively clear region of the spectrum make it an unambiguous marker for the presence of this functional group.[2] The exact position can be influenced by the electronic nature of the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Due to the C₂ symmetry axis passing through C1 and C4, the molecule presents a simplified NMR spectrum.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation : Approximately 5-10 mg of the compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

-

Instrument Setup : The tube is placed in the NMR spectrometer. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C, and the magnetic field is "locked" onto the deuterium signal of the solvent. The sample is "shimmed" to optimize the homogeneity of the magnetic field.

-

¹H Spectrum Acquisition : A standard pulse sequence is used to acquire the ¹H spectrum. Key parameters include the number of scans, acquisition time, and relaxation delay.

-

¹³C Spectrum Acquisition : A proton-decoupled pulse sequence is used to acquire the ¹³C spectrum, resulting in singlets for each unique carbon. A longer acquisition time and more scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Data Processing : The acquired signals (Free Induction Decay) are Fourier transformed to generate the frequency-domain spectrum. Phasing, baseline correction, and integration (for ¹H) are performed.

¹H NMR Analysis

The symmetry of the molecule dictates that there are only two chemically distinct types of protons:

-

H4 : The single proton situated between the two chlorine atoms.

-

H2/H6 : The two equivalent protons ortho to the isothiocyanate group.

Table 3: Predicted ¹H NMR Data (in CDCl₃)

| Proton(s) | Multiplicity | Integration | Approximate Chemical Shift (δ, ppm) | Coupling (J) |

|---|---|---|---|---|

| H2, H6 | Doublet (d) or Triplet (t) | 2H | ~7.2 - 7.4 | J(H2-H4) = J(H6-H4) ≈ 1-3 Hz (meta) |

| H4 | Triplet (t) | 1H | ~7.0 - 7.2 | J(H4-H2) = J(H4-H6) ≈ 1-3 Hz (meta) |

Causality : The electron-withdrawing nature of the chlorine and isothiocyanate groups deshields the aromatic protons, shifting them downfield into the 7.0-7.4 ppm range. H4 is coupled to two equivalent protons (H2 and H6), resulting in a triplet. Protons H2 and H6 are each coupled to H4. Because H2 and H6 are chemically equivalent, the splitting pattern can appear as a triplet due to coupling with H4 (n+1 rule). However, more accurately, this is an AX₂ spin system where the A proton (H4) is a triplet and the X protons (H2, H6) are a doublet. Long-range four-bond coupling (⁴J) is typically small in aromatic systems.

Caption: Predicted ¹H NMR splitting pattern for the aromatic protons.

¹³C NMR Analysis

Due to molecular symmetry, four distinct carbon signals are expected in the proton-decoupled ¹³C NMR spectrum.

Table 4: Predicted ¹³C NMR Data (in CDCl₃)

| Carbon(s) | Approximate Chemical Shift (δ, ppm) | Interpretation |

|---|---|---|

| C1 | ~132 | Quaternary carbon attached to the -NCS group. |

| C2, C6 | ~126 | Protonated carbons ortho to the -NCS group. |

| C3, C5 | ~135 | Quaternary carbons attached to the chlorine atoms. |

| C4 | ~125 | Protonated carbon para to the -NCS group. |

| -N=C =S | ~130 - 140 (Often broad or absent) | Isothiocyanate Carbon . This signal is notoriously difficult to observe.[4] |

Expert Insight : A critical consideration is the behavior of the isothiocyanate carbon. Due to the quadrupolar nature of the adjacent ¹⁴N nucleus and the specific relaxation mechanisms, the resonance for the -NCS carbon is often extremely broad, sometimes to the point of being indistinguishable from the baseline.[5] This "near-silence" is a characteristic feature of many isothiocyanates and its absence in a spectrum should not be misinterpreted as absence of the group.[4][5]

Summary and Conclusion

The spectroscopic analysis of this compound provides a clear and consistent structural confirmation. Mass spectrometry establishes the molecular weight and the presence of two chlorine atoms through its characteristic isotopic pattern. Infrared spectroscopy provides definitive evidence for the isothiocyanate functional group via its strong, unique absorption between 2000-2200 cm⁻¹. Finally, NMR spectroscopy confirms the symmetric 1,3,5-substitution pattern of the aromatic ring. The combined application of these techniques offers a robust and self-validating system for the structural elucidation and quality assessment of this important chemical compound.

References

-

Glaser, R., Hillebrand, R., et al. (2015). Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra: A Case Study of Allyl Isothiocyanate. The Journal of Organic Chemistry. Available at: [Link]

-

Glaser, R. (2015). Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra. Homepage of Dr. Rainer Glaser. Available at: [Link]

-

Uher, M., et al. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 138776, this compound. Available at: [Link]

-

Kjær, A., et al. (1963). Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica. Available at: [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]

-

National Institute of Standards and Technology (NIST). This compound in the NIST Chemistry WebBook. Available at: [Link]

Sources

An In-Depth Technical Guide to 3,5-Dichlorophenyl Isothiocyanate: Properties, Synthesis, and Applications in Bioconjugation and Chemical Synthesis

Executive Summary: This guide provides a comprehensive technical overview of 3,5-Dichlorophenyl Isothiocyanate (3,5-DCPITC), a key reagent for researchers, chemists, and professionals in drug development. We delve into its core physicochemical properties, outline established synthetic routes, and explore its primary applications as a potent bioconjugation agent for protein modification and as a versatile building block in organic synthesis. The document emphasizes the underlying chemical principles that govern its reactivity and provides detailed, actionable protocols for its practical implementation in the laboratory.

Core Molecular and Physicochemical Properties

This compound is an aromatic organic compound distinguished by a dichlorinated phenyl ring and a highly reactive isothiocyanate functional group. These structural features dictate its utility in various chemical and biological applications.

The fundamental molecular characteristics are summarized in the table below. The molecular formula is C7H3Cl2NS, and the molecular weight is consistently reported as 204.08 g/mol .[1][2][3][4][5]

Table 1: Key Physicochemical Properties and Identifiers of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃Cl₂NS | [1][2][6] |

| Molecular Weight | 204.08 g/mol | [2][3][5] |

| IUPAC Name | 1,3-dichloro-5-isothiocyanatobenzene | [1][3][6] |

| CAS Number | 6590-93-8 | [1][3][6] |

| Appearance | Pale cream to yellow fused solid | [6] |

| Melting Point | 45.0-52.0 °C | [6] |

| XLogP3 (Lipophilicity) | 4.6 | [3] |

| SMILES | ClC1=CC(Cl)=CC(N=C=S)=C1 | [1][6] |

graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define nodes for atoms N [label="N", pos="0,0!", fontcolor="#202124"]; C_iso [label="C", pos="1,0!", fontcolor="#202124"]; S [label="S", pos="2,0!", fontcolor="#202124"]; C1 [label="C", pos="-1.4,0!", fontcolor="#202124"]; C2 [label="C", pos="-2.1,1.2!", fontcolor="#202124"]; C3 [label="C", pos="-3.5,1.2!", fontcolor="#202124"]; Cl1 [label="Cl", pos="-4.2,2.4!", fontcolor="#EA4335"]; C4 [label="C", pos="-4.2,0!", fontcolor="#202124"]; C5 [label="C", pos="-3.5,-1.2!", fontcolor="#202124"]; Cl2 [label="Cl", pos="-4.2,-2.4!", fontcolor="#EA4335"]; C6 [label="C", pos="-2.1,-1.2!", fontcolor="#202124"];

// Define bonds N -- C_iso [style=double, len=1.2]; C_iso -- S [style=double, len=1.2]; N -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C3 -- Cl1; C5 -- Cl2;

// Benzene ring double bonds edge [style=double, len=1.4]; C1 -- C6; C2 -- C3; C4 -- C5; }

Figure 1: Chemical Structure of this compound.

The Chemistry of the Isothiocyanate Functional Group

The utility of 3,5-DCPITC is rooted in the reactivity of the isothiocyanate (–N=C=S) group. This heterocumulene functionality features an electrophilic central carbon atom, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its application in bioconjugation and as a synthetic intermediate.[7]

The two most significant reactions for researchers are with primary amines and thiols:

-

Reaction with Primary Amines: Aliphatic amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, readily attack the isothiocyanate carbon.[8] This addition reaction forms a highly stable thiourea linkage, creating a covalent and essentially irreversible bond under physiological conditions. The reaction kinetics are strongly pH-dependent, with optimal rates typically observed between pH 8.5 and 9.5, where the amine is deprotonated and thus maximally nucleophilic.[9]

-

Reaction with Thiols: Thiol groups, such as those on cysteine residues, also react with isothiocyanates. This reaction forms a dithiocarbamate adduct. Unlike the thiourea bond, this linkage is reversible.[10] This allows isothiocyanate-thiol conjugates to act as transport or carrier forms, capable of transferring the isothiocyanate moiety to other nucleophiles in a process known as transthiocarbamoylation.[10]

Figure 2: Core reaction pathways of this compound.

Synthesis of this compound

Aryl isothiocyanates are typically synthesized from the corresponding primary aryl amine. For 3,5-DCPITC, the starting material is 3,5-dichloroaniline. Several methods exist, with two of the most common routes involving either thiophosgene or carbon disulfide.

A general and widely applicable method relies on the in-situ generation of a dithiocarbamate salt from the amine and carbon disulfide, followed by decomposition to the isothiocyanate.[11][12]

Experimental Protocol: Representative Synthesis from 3,5-Dichloroaniline

This protocol is adapted from general procedures for aryl isothiocyanate synthesis.[12][13] Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel, as it involves volatile and potentially toxic reagents.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-dichloroaniline (1.0 equiv.) in a suitable solvent such as aqueous ethanol.

-

Dithiocarbamate Formation: Cool the solution in an ice bath. Add carbon disulfide (CS₂, ~2.5 equiv.) followed by the slow, dropwise addition of concentrated aqueous ammonia (~1.2 equiv.) while stirring vigorously. A precipitate of the ammonium dithiocarbamate salt should form.

-

Decomposition to Isothiocyanate: To the stirred suspension, add an aqueous solution of a desulfurating agent, such as lead nitrate (Pb(NO₃)₂) or propane phosphonic acid anhydride (T3P®).

-

Work-up: Upon completion of the reaction (monitored by TLC), the mixture is typically subjected to steam distillation or solvent extraction (e.g., with dichloromethane or chloroform).

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation or recrystallization to yield this compound.

Sources

- 1. This compound 95.00% | CAS: 6590-93-8 | AChemBlock [achemblock.com]

- 2. This compound [sigmaaldrich.com]

- 3. This compound | C7H3Cl2NS | CID 138776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (CAS 6590-93-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. scbt.com [scbt.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. researchgate.net [researchgate.net]

- 9. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - CH [thermofisher.com]

- 10. Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isothiocyanate synthesis [organic-chemistry.org]

- 12. rsc.org [rsc.org]

- 13. prepchem.com [prepchem.com]

A Comprehensive Technical Guide to the Solubility of 3,5-Dichlorophenyl Isothiocyanate in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dichlorophenyl isothiocyanate is a crucial building block in medicinal chemistry, valued for its role in the synthesis of novel therapeutic agents. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in drug discovery and development, influencing reaction kinetics, purification, and formulation. This in-depth technical guide provides a comprehensive overview of the solubility characteristics of this compound. In the absence of extensive publicly available quantitative data, this guide offers a predictive solubility profile based on physicochemical properties and the principle of "like dissolves like." Furthermore, it presents a detailed, field-proven experimental protocol for the accurate determination of its solubility, empowering researchers to generate precise data tailored to their specific needs. This whitepaper is designed to be a practical resource for scientists, enabling informed solvent selection and facilitating the seamless integration of this compound into drug development workflows.

Introduction: The Significance of this compound in Drug Discovery

Isothiocyanates (ITCs) are a class of organic compounds characterized by the -N=C=S functional group. They are widely recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The electrophilic nature of the isothiocyanate group allows for covalent modification of proteins, a mechanism that can be harnessed for therapeutic intervention.[1] In recent years, isothiocyanates have garnered significant interest as potential anti-cancer drugs, with numerous studies demonstrating their ability to induce apoptosis and inhibit tumor growth.[3]

This compound, with its dichlorinated phenyl ring, offers a unique scaffold for the design of targeted therapies. The presence of chlorine atoms can enhance metabolic stability and modulate the electronic properties of the molecule, potentially leading to improved pharmacological profiles. As a chemical intermediate, 3,4-Dichlorophenyl Isothiocyanate (a closely related isomer) is utilized for its reactive isothiocyanate group and substituted phenyl ring in the multi-step synthesis of Active Pharmaceutical Ingredients (APIs).[4] A clear understanding of the solubility of these compounds is therefore a critical first step in their journey from the laboratory to the clinic.

This guide will delve into the theoretical and practical aspects of the solubility of this compound, providing researchers with the foundational knowledge and actionable protocols necessary for its successful application in research and development.

Physicochemical Properties and Predicted Solubility Profile

A molecule's solubility is fundamentally governed by its physicochemical properties and its interactions with the solvent. For this compound, the key determinants are its polarity, molecular weight, and potential for hydrogen bonding.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₃Cl₂NS | [5] |

| Molecular Weight | 204.08 g/mol | [5] |

| Appearance | Pale cream to cream to yellow fused solid | |

| Melting Point | 45.0-52.0 °C | |

| Calculated LogP | 4.6 | [5] |

| Water Solubility (log₁₀WS) | Log10 of Water solubility in mol/l | [6] |

The high calculated LogP value of 4.6 indicates that this compound is a lipophilic, or fat-loving, compound with poor water solubility.[5] This suggests that it will be more soluble in non-polar organic solvents than in polar solvents like water. The principle of "like dissolves like" is a cornerstone of solubility prediction.[7] This principle states that a solute will dissolve best in a solvent that has a similar polarity.

Based on this principle and the compound's structure, we can predict its relative solubility in a range of common laboratory solvents.

Table 2: Predicted Solubility of this compound in Various Organic Solvents

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | High | The polar aprotic nature of DMSO can effectively solvate the polar isothiocyanate group. |

| Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a polar aprotic solvent capable of strong dipole-dipole interactions. | |

| Acetonitrile | Moderate to High | While polar, acetonitrile is less polar than DMSO and DMF, which may result in slightly lower solubility. | |

| Protic Polar | Ethanol | Moderate | The hydroxyl group of ethanol can interact with the isothiocyanate group, but the overall polarity difference may limit high solubility. |

| Methanol | Moderate | Similar to ethanol, but its higher polarity might slightly decrease the solubility of the non-polar phenyl ring. | |

| Non-Polar | Toluene | High | The aromatic nature of toluene is well-suited to dissolve the dichlorophenyl ring of the solute. |

| Hexane | Moderate to Low | As a non-polar aliphatic solvent, hexane will primarily interact with the non-polar parts of the molecule, but may be less effective at solvating the polar isothiocyanate group. | |

| Dichloromethane (DCM) | High | The chlorinated nature and moderate polarity of DCM make it a good solvent for the dichlorinated aromatic ring. | |

| Ethers | Diethyl Ether | Moderate | The ether's slight polarity and ability to engage in weak hydrogen bonding may allow for moderate solubility. |

| Tetrahydrofuran (THF) | Moderate to High | THF is more polar than diethyl ether and is often a better solvent for a wider range of organic compounds. | |

| Esters | Ethyl Acetate | Moderate to High | The ester functionality provides a balance of polar and non-polar characteristics, making it a versatile solvent. |

Disclaimer: The solubilities presented in Table 2 are predictions based on chemical principles and should be experimentally verified for accurate quantitative data.

Experimental Determination of Solubility: A Best-Practice Protocol

For researchers requiring precise solubility data, the equilibrium shake-flask method is the gold standard.[2] This method determines the thermodynamic solubility of a compound in a given solvent at a specific temperature. The following protocol is a detailed, step-by-step guide for its implementation.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with screw caps and PTFE septa

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument for quantification.

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a glass vial. The amount should be sufficient to ensure that a solid phase remains after equilibration.

-

Add a precise volume of the chosen solvent to the vial.

-

Seal the vial tightly with a screw cap fitted with a PTFE septum to prevent solvent evaporation.

-

Prepare at least three replicate samples for each solvent.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure that equilibrium is reached. A typical duration is 24 to 72 hours. To confirm that equilibrium has been achieved, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when the concentration of the solute in the solution remains constant.[2]

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

-

Carefully withdraw a known volume of the supernatant using a syringe. Avoid disturbing the solid pellet at the bottom of the vial.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining microscopic solid particles.

-

-

Quantification:

-

Prepare a series of dilutions of the clear filtrate with the same solvent.

-

Analyze the diluted samples using a validated analytical method, such as HPLC with UV detection. A calibration curve prepared from standard solutions of this compound of known concentrations must be used for accurate quantification.

-

-

Data Reporting:

-

Calculate the concentration of this compound in the original undiluted filtrate.

-

The solubility is reported as the average concentration from the replicate samples, typically in units of mg/mL or mol/L, at the specified temperature.

-

High-Throughput Screening for Solubility

In early-stage drug discovery, where rapid screening of multiple compounds and conditions is necessary, high-throughput solubility assays are often employed.[8] These methods, such as nephelometry-based techniques, provide a faster, albeit sometimes less precise, measure of solubility.[9]

Principle of Nephelometric Solubility Assay

This method relies on the detection of light scattering caused by the precipitation of a compound from a solution. A stock solution of the compound in a highly solubilizing solvent like DMSO is serially diluted in the aqueous or organic solvent of interest in a microtiter plate. The turbidity of each well is then measured using a nephelometer. The solubility is determined as the concentration at which precipitation is first observed.

High-Throughput Screening Workflow

Caption: Generalized Workflow for a High-Throughput Nephelometric Solubility Assay.

Conclusion

References

-

Nguyen, B. et al. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nat Commun11 , 5753 (2020). [Link]

-

Ye, Z. & Ouyang, D. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. J Cheminform13 , 98 (2021). [Link]

-

Yang, X. et al. Development of a high-throughput solubility screening assay for use in antibody discovery. mAbs8 , 974-983 (2016). [Link]

-

Pan, L. et al. A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Anal. Chem.73 , 913–917 (2001). [Link]

-

Li, R. et al. Evaluation of a Method for High Throughput Solubility Determination using a Multi-wavelength UV Plate Reader. J. Pharm. Sci.92 , 2125–2134 (2003). [Link]

-

Zhang, Y. et al. High-throughput solubility determination for data-driven materials design and discovery in redox flow battery research. ChemRxiv (2023). [Link]

-

Whyte, B. Drug solubility: why testing early matters in HTS. BMG LABTECH (2023). [Link]

-

Kaiser, A. E. et al. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. Antioxidants8 , 106 (2019). [Link]

-

Delgado, D. R. Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate (2013). [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io (2024). [Link]

-

The Role of 3,4-Dichlorophenyl Isothiocyanate in Pharmaceutical Synthesis. Medium (2023). [Link]

-

Al-Ghananeem, A. M. & Malkawi, A. H. Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech8 , E103 (2007). [Link]

-

Jouyban, A. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences30 , 1-6 (2024). [Link]

-

Chemical Properties of this compound (CAS 6590-93-8). Cheméo[Link]

-

Kiani, M. et al. Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research11 , 641-655 (2023). [Link]

-

3,4-Dichlorophenyl isothiocyanate Datasheet. Selleck Chemicals[Link]

-

Kyriakoudi, A. et al. Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Molecules26 , 5873 (2021). [Link]

-

This compound. PubChem[Link]

-

Wu, X. et al. Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Front. Nutr.10 , 1276013 (2023). [Link]

-

Angelino, D. et al. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Antioxidants11 , 1568 (2022). [Link]

-

Li, Y. et al. Anticarcinogenic Effects of Isothiocyanates on Hepatocellular Carcinoma. Int J Mol Sci23 , 15816 (2022). [Link]

-

Isothiocyanate. Wikipedia[Link]

-

Zhang, Y. Are isothiocyanates potential anti-cancer drugs? Acta Pharmacol Sin31 , 1-13 (2010). [Link]

-

Castro, A. et al. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. J. Chem. Soc., Perkin Trans. 2, 651-655 (1985). [Link]

-

Sharma, R. et al. Isothiocyanates (in situ) and sulfonyl chlorides in water for N-functionalization of bicyclic amidines: access to N-alkylated γ-/ω-lactam derivatized thiourea and sulfonamides. Org. Biomol. Chem.18 , 8436-8440 (2020). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. bmglabtech.com [bmglabtech.com]

An In-depth Technical Guide on the Reactivity of 3,5-Dichlorophenyl Isothiocyanate with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The reaction between 3,5-dichlorophenyl isothiocyanate and primary amines to form N,N'-disubstituted thiourea derivatives is a cornerstone transformation in medicinal chemistry and drug development. The resulting thiourea scaffold is a prevalent motif in a wide array of biologically active compounds. This guide provides a comprehensive overview of the core principles governing this reaction, including mechanistic insights, kinetic influences, and practical, field-proven experimental protocols. By understanding the causality behind experimental choices, researchers can optimize reaction conditions to achieve high yields and purity, facilitating the efficient synthesis of novel chemical entities for therapeutic evaluation.

Introduction: The Significance of the Thiourea Linkage in Drug Discovery

The thiourea moiety (R-NH-C(S)-NH-R') is a privileged structural unit in drug design due to its unique physicochemical properties. It can act as a hydrogen bond donor and acceptor, enabling it to interact with biological targets such as enzymes and receptors. The reaction of isothiocyanates with primary amines is one of the most reliable and versatile methods for the synthesis of these valuable compounds.[1][2] The use of this compound as a building block is of particular interest, as the dichlorophenyl group can impart favorable properties to the final molecule, such as increased lipophilicity and metabolic stability.

Mechanistic Insights: The Nucleophilic Addition Pathway

The fundamental reaction between this compound and a primary amine proceeds through a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon atom of the isothiocyanate group.[3] This initial attack results in the formation of a zwitterionic intermediate, which then undergoes a rapid proton transfer to yield the stable N,N'-disubstituted thiourea product.

The electron-withdrawing nature of the two chlorine atoms on the phenyl ring of this compound enhances the electrophilicity of the isothiocyanate carbon, making it more susceptible to nucleophilic attack compared to unsubstituted phenyl isothiocyanate.[3] This generally leads to faster reaction rates and higher yields.

// Node Definitions reagents [label="this compound + Primary Amine\n(R-NH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; nucleophilic_attack [label="Nucleophilic Attack\nof Amine on Isothiocyanate Carbon", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; intermediate [label="Zwitterionic Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; proton_transfer [label="Proton Transfer", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="N-(3,5-Dichlorophenyl)-N'-alkylthiourea\n(Product)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edge Definitions with Improved Contrast reagents -> nucleophilic_attack [color="#4285F4"]; nucleophilic_attack -> intermediate [label="Formation of\nnew C-N bond", fontcolor="#5F6368", color="#4285F4"]; intermediate -> proton_transfer [color="#EA4335"]; proton_transfer -> product [label="Stabilization", fontcolor="#5F6368", color="#EA4335"]; } }

Caption: Reaction mechanism for thiourea formation.

Factors Influencing Reaction Kinetics and Yield

The success of the synthesis of N-(3,5-dichlorophenyl)-N'-alkylthioureas is contingent on several key factors that influence the reaction kinetics and overall yield. A thorough understanding of these parameters is crucial for optimizing the reaction conditions.

Nature of the Primary Amine

The nucleophilicity of the primary amine is a primary determinant of the reaction rate.

-

Alkylamines: Primary alkylamines are generally more nucleophilic than arylamines and react readily with this compound, often at room temperature.[4]

-

Arylamines: Arylamines are less nucleophilic due to the delocalization of the nitrogen lone pair into the aromatic ring. Reactions with arylamines may require heating to proceed at a reasonable rate.[2][4]

-

Steric Hindrance: Sterically hindered primary amines will react more slowly. In such cases, prolonged reaction times or elevated temperatures may be necessary.

Solvent Effects

The choice of solvent can significantly impact the reaction rate and the ease of product isolation. Aprotic solvents are generally preferred to avoid side reactions with the isothiocyanate.

| Solvent | Polarity | General Observations | Reference |

| Dichloromethane (DCM) | Polar Aprotic | Good for dissolving reagents, but may require heating for less reactive amines. | [2] |

| Tetrahydrofuran (THF) | Polar Aprotic | A common and effective solvent for this reaction. | [5] |

| Acetonitrile (MeCN) | Polar Aprotic | Another suitable polar aprotic solvent. | [5] |

| Toluene | Nonpolar | Can be used, especially for reactions requiring higher temperatures. | [5] |

| tert-Butanol | Polar Protic | Used for less reactive aromatic amines that require reflux, as it is non-nucleophilic. | [2] |

Temperature

For many reactions involving aliphatic amines, the reaction is exothermic and proceeds rapidly at room temperature.[5] For less reactive amines, such as arylamines or sterically hindered amines, heating is often required to drive the reaction to completion.[2][4]

Catalysis

While the reaction often proceeds without a catalyst, the addition of a non-nucleophilic base like triethylamine (TEA) can sometimes accelerate the reaction, particularly with less reactive amines.[4]

Detailed Experimental Protocol: Synthesis of N-(3,5-Dichlorophenyl)-N'-(benzyl)thiourea

This protocol provides a self-validating system for the synthesis of a representative N,N'-disubstituted thiourea from this compound and benzylamine.

Materials:

-

This compound

-

Benzylamine

-

Anhydrous Dichloromethane (DCM)

-

n-Hexane

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert atmosphere (Nitrogen or Argon)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to dissolve the isothiocyanate.

-

Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon).

-

Amine Addition: Dissolve benzylamine (1.0 eq) in a small amount of anhydrous DCM in a dropping funnel. Add the benzylamine solution dropwise to the stirring solution of the isothiocyanate at room temperature over a period of 10-15 minutes.

-

Reaction Monitoring: The reaction is typically exothermic. Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is complete when the isothiocyanate spot is no longer visible.

-

Product Isolation: Upon completion, the thiourea product often precipitates from the reaction mixture. If a precipitate has formed, cool the mixture in an ice bath to maximize precipitation.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with cold n-hexane to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified product under vacuum to obtain N-(3,5-dichlorophenyl)-N'-(benzyl)thiourea as a white solid.

// Node Definitions start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; setup [label="Dissolve 3,5-Dichlorophenyl\nIsothiocyanate in DCM", fillcolor="#FFFFFF", fontcolor="#202124"]; add_amine [label="Add Benzylamine\nSolution Dropwise", fillcolor="#FFFFFF", fontcolor="#202124"]; react [label="Stir at Room Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; monitor [label="Monitor by TLC", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; precipitate [label="Precipitate Formation?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cool [label="Cool in Ice Bath", fillcolor="#FFFFFF", fontcolor="#202124"]; filter [label="Filter Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; wash [label="Wash with Hexane", fillcolor="#34A853", fontcolor="#FFFFFF"]; dry [label="Dry Under Vacuum", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edge Definitions start -> setup [color="#5F6368"]; setup -> add_amine [color="#5F6368"]; add_amine -> react [color="#5F6368"]; react -> monitor [color="#5F6368"]; monitor -> react [label="Incomplete", fontcolor="#5F6368", color="#EA4335"]; monitor -> precipitate [label="Complete", fontcolor="#5F6368", color="#34A853"]; precipitate -> cool [label="Yes", fontcolor="#5F6368", color="#34A853"]; precipitate -> filter [label="No", fontcolor="#5F6368", color="#EA4335"]; cool -> filter [color="#5F6368"]; filter -> wash [color="#5F6368"]; wash -> dry [color="#5F6368"]; dry -> end [color="#5F6368"]; } }

Caption: Experimental workflow for thiourea synthesis.

Characterization of the Product

The synthesized N-(3,5-dichlorophenyl)-N'-alkylthiourea can be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the product.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic C=S and N-H stretching frequencies of the thiourea group.

Conclusion

The reaction of this compound with primary amines is a robust and highly efficient method for the synthesis of N,N'-disubstituted thioureas. By carefully considering the nature of the amine, the choice of solvent, and the reaction temperature, researchers can reliably produce these valuable compounds in high yield and purity. The protocols and mechanistic insights provided in this guide serve as a valuable resource for scientists and professionals in the field of drug development, enabling the streamlined synthesis of novel thiourea derivatives for further investigation.

References

-

Scattolin, T., Klein, A., & Schoenebeck, F. (2017). Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. Organic Letters, 19(8), 2138–2141. Available at: [Link]

-

Various Authors. (n.d.). Preparation of thioureas from isothiocyanates and amines or ammonia. ResearchGate. Available at: [Link]

-

dos Santos, G. C., et al. (2022). Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. Pharmaceuticals, 15(12), 1573. Available at: [Link]

-

Shaw, R. A., & Stones, I. M. (1964). The kinetics and mechanism of aminolysis of isothiocyanates. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

Various Authors. (n.d.). Thiourea synthesis by thioacylation. Organic Chemistry Portal. Available at: [Link]

-

Shainurova, A. M., et al. (2022). Synthesis of ursane-derived isothiocyanates and study of their reactions with series of amines and ammonia. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(11), 1109-1116. Available at: [Link]

-

Wikipedia. (n.d.). Methyl isocyanate. Available at: [Link]

-

Various Authors. (2018). A novel synthesis of isothiocyanates from amines and phenyl isothiocyanate via replacement reaction. ResearchGate. Available at: [Link]

-

Li, Z.-Y., et al. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 45(12), 1667-1674. Available at: [Link]

-

Djukic, J.-P., et al. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. RSC Advances, 11(6), 3505-3513. Available at: [Link]

-

Djukic, J.-P., et al. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. RSC Advances, 11(6), 3505-3513. Available at: [Link]

-

Reddit. (2023). How anyone have experience with reacting amines with phenyl isothiocyanate? r/OrganicChemistry. Available at: [Link]

-

Ma, J., et al. (2023). Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. Organic Letters, 25(31), 5692–5696. Available at: [Link]

Sources

The Biological Activity of Dichlorophenyl Isothiocyanates: Mechanisms, Applications, and Methodologies for the Research Professional

An In-Depth Technical Guide

Abstract

Dichlorophenyl isothiocyanates (DCPIs) are a class of synthetic organosulfur compounds characterized by a phenyl ring substituted with two chlorine atoms and a reactive isothiocyanate (-N=C=S) functional group. Emerging as potent bioactive molecules, they command significant interest within the drug development and life sciences sectors. This guide synthesizes the current understanding of DCPIs, detailing their chemical synthesis, principal biological activities, and the molecular mechanisms that underpin them. We provide an in-depth exploration of their anticancer and antimicrobial properties, supported by field-proven experimental protocols to empower researchers in their evaluation. This document serves as a technical resource for scientists and drug development professionals, offering both foundational knowledge and practical methodologies for advancing the study of dichlorophenyl isothiocyanates.

Introduction to Dichlorophenyl Isothiocyanates

Isothiocyanates (ITCs) are a well-established class of compounds, famously derived from the enzymatic hydrolysis of glucosinolates in cruciferous vegetables like broccoli and cabbage.[1][2][3] These natural ITCs, such as sulforaphane and phenethyl isothiocyanate (PEITC), are renowned for their potent chemopreventive and antimicrobial properties.[4][5] The core of their bioactivity lies in the electrophilic carbon atom of the -N=C=S group, which readily reacts with nucleophilic cellular targets, notably the thiol groups of cysteine residues in proteins.[6]

The addition of dichlorophenyl scaffolding to the ITC pharmacophore creates a distinct class of synthetic molecules with modulated physicochemical properties. The two chlorine atoms, being strong electron-withdrawing groups, significantly alter the electron density of the aromatic ring and the reactivity of the isothiocyanate moiety. The specific isomerism (e.g., 2,4-DCPI, 3,4-DCPI, 3,5-DCPI) further influences steric hindrance and electronic effects, leading to a spectrum of biological potencies and target specificities.[7] This guide focuses on these synthetic derivatives, exploring how this specific chemical architecture translates into tangible biological activity.

Chemical Synthesis of Dichlorophenyl Isothiocyanates

The reliable synthesis of DCPIs is fundamental for their biological investigation. The most common and versatile methods involve the conversion of the corresponding primary amine (dichloroaniline) into the isothiocyanate.

General Synthesis Principle

The primary route involves a two-step process where the dichloraniline is first reacted with a thiocarbonyl source to form a dithiocarbamate salt intermediate.[8] This intermediate is then decomposed using a desulfurizing agent to yield the final isothiocyanate product.[8][9]

Common Synthetic Protocols

-

Thiophosgene Method : A direct and efficient method involves reacting the appropriate dichloroaniline isomer with thiophosgene (CSCl₂).[10][11] While effective, this method requires careful handling due to the high toxicity of thiophosgene. For example, 3,4-dichloroaniline can be added to a solution of thiophosgene in water or an organic solvent to produce 3,4-dichlorophenyl isothiocyanate.[11]

-